(4-Fluorophenoxy)acetyl chloride
Overview
Description
(4-Fluorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a colorless to light yellow liquid with a pungent odor. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Similar compounds such as coumarin derivatives have been known to target enzymes like aromatase
Biochemical Pathways
It’s worth noting that acetyl-coa, a related compound, is a key player in various biochemical pathways, including the biosynthesis of amino acids and fatty acids .
Pharmacokinetics
The compound has been reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w, is around 1.55 , which could influence its distribution and bioavailability.
Result of Action
Similar compounds have been shown to have antiproliferative activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenoxy)acetyl chloride typically involves the reaction of 4-fluorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another common method involves the use of thionyl chloride in benzene, where 4-fluorophenoxyacetic acid is refluxed for three hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenoxyacetic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids like aluminum chloride.
Solvents: Benzene, dichloromethane, and other non-polar solvents.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
(4-Fluorophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- (4-Chlorophenoxy)acetyl chloride
- (4-Bromophenoxy)acetyl chloride
- (4-Methylphenoxy)acetyl chloride
Comparison: (4-Fluorophenoxy)acetyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s reactivity and influences its interactions with biological targets, making it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-fluorophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMNADZORCTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374635 | |
Record name | (4-Fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-78-7 | |
Record name | (4-Fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 405-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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